molecular formula C13H17ClN2O3S B2967341 2-Chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-benzenesulfonamide CAS No. 321713-63-7

2-Chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-benzenesulfonamide

Cat. No.: B2967341
CAS No.: 321713-63-7
M. Wt: 316.8
InChI Key: YSTHLLATMWKUEC-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-benzenesulfonamide is a chemical compound with the molecular formula C13H17ClN2O3S . It has a molecular weight of 316.8 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .

Scientific Research Applications

Carbonic Anhydrase Inhibition for Cancer Therapy

A novel set of pyrrolidinone-based chlorinated benzenesulfonamide derivatives, including 2-Chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-benzenesulfonamide, were synthesized and evaluated for their inhibitory activity against human carbonic anhydrases (CAs), particularly CA IX, which is related to cancer. These derivatives exhibited low nanomolar affinity against CA IX, suggesting potential for further development as CA inhibitors with higher selectivity for particular CA isozymes, highlighting their relevance in cancer therapy research (Balandis et al., 2020).

Oxidation Protocols in Organic Synthesis

The compound has been linked to research exploring mild and selective oxidation protocols. For instance, N-chloro-N-(phenylsulfonyl)benzenesulfonamide was identified as a mild and selective oxidant for primary and secondary alcohols as well as their symmetrical and mixed ethers, converting them to corresponding aldehydes and ketones. This indicates its utility in organic synthesis, especially considering the reagent's potential for recovery and reuse, signifying an eco-friendly approach to chemical synthesis (Palav et al., 2021).

Anticancer Activity

Several novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones bearing benzenesulfonamide moiety were synthesized and evaluated for their anticancer activity. One derivative exhibited remarkable activity against various human cancer cell lines, including leukemia and non-small cell lung cancer, with a GI(50) value of less than 0.1 μM, making it a promising lead for new anticancer agents (Rathish et al., 2012).

Antimicrobial Activity

The synthesis of N-pyridin-3-yl-benzenesulfonamide and its antimicrobial activity were explored, showcasing significant efficacy against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential in developing new antimicrobial agents (Ijuomah et al., 2022).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have .

Future Directions

As for future directions, it’s hard to say without more specific information on the current uses and research involving 2-Chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-benzenesulfonamide .

Properties

IUPAC Name

2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-11-5-1-2-6-12(11)20(18,19)15-8-4-10-16-9-3-7-13(16)17/h1-2,5-6,15H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTHLLATMWKUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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